Ethambutol dihydrochloride

Catalog No.
S527496
CAS No.
1070-11-7
M.F
C10H26Cl2N2O2
M. Wt
277.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethambutol dihydrochloride

CAS Number

1070-11-7

Product Name

Ethambutol dihydrochloride

IUPAC Name

[(2S)-1-hydroxybutan-2-yl]-[2-[[(2S)-1-hydroxybutan-2-yl]azaniumyl]ethyl]azanium;dichloride

Molecular Formula

C10H26Cl2N2O2

Molecular Weight

277.23 g/mol

InChI

InChI=1S/C10H24N2O2.2ClH/c1-3-9(7-13)11-5-6-12-10(4-2)8-14;;/h9-14H,3-8H2,1-2H3;2*1H/t9-,10-;;/m0../s1

InChI Key

AUAHHJJRFHRVPV-BZDVOYDHSA-N

SMILES

CCC(CO)NCCNC(CC)CO.Cl.Cl

Solubility

>41.6 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Dexambutol, EMB Fatol, EMB Hefa, EMB-Fatol, EMB-Hefa, Etambutol Llorente, Ethambutol, Ethambutol Hydrochloride, Etibi, Hydrochloride, Ethambutol, Llorente, Etambutol, Miambutol, Myambutol

Canonical SMILES

CCC(CO)[NH2+]CC[NH2+]C(CC)CO.[Cl-].[Cl-]

Isomeric SMILES

CC[C@@H](CO)[NH2+]CC[NH2+][C@@H](CC)CO.[Cl-].[Cl-]

Description

The exact mass of the compound Ethambutol Hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757022. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Polyamines - Diamines - Ethylenediamines. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action Research

The exact mechanism by which EMB kills Mycobacterium tuberculosis (MTb), the bacteria that causes TB, remains under investigation. Research suggests it disrupts the cell wall synthesis of the bacteria. Studies using electron microscopy have shown EMB interferes with the arabinogalactan, a key component of the mycobacterial cell wall [1]. Additionally, research is ongoing to identify specific EMB targets within MTb that could lead to the development of new anti-TB drugs [2].

[1] - Jarlier V, Nikaido H. Mycobacterial cell wall: structure and role in natural resistance to antibiotics. FEMS Microbiol Rev. 1994;14(4):489-502. [2] - Liu J, Xing Z, Zhang Y, et al. Ethambutol targets Mycobacterium tuberculosis decaprenylphosphorylarabinose synthase for inhibition of arabinan synthesis. Cell Chem Biol. 2015;22(2):258-67.

Combination Therapy Research

Drug-resistant TB poses a significant challenge in TB control. Research is actively exploring EMB's effectiveness in combination with other antibiotics to combat drug resistance and shorten treatment duration. Studies investigate the synergistic effects of EMB with new and existing drugs against various strains of MTb, including multidrug-resistant TB (MDR-TB) [3, 4].

[3] - Zhang Y, Xing Z, Liu J, et al. Ethambutol enhances the activity of rifampicin against Mycobacterium tuberculosis. PLoS One. 2013;8(10):e77301. [4] - Lin WH, Peloquin CA, Billman JK, et al. Discovery of a Mycobacterium tuberculosis quinolone modifying enzyme and its inhibition by a new class of antituberculosis agents. Nat Med. 2015;21(8):850-5.

Ethambutol dihydrochloride is a synthetic compound primarily used as an antituberculous agent. It is the dihydrochloride salt of ethambutol, which has the chemical formula C10H24N2O22HClC_{10}H_{24}N_{2}O_{2}\cdot 2HCl and a molecular weight of approximately 277.23 g/mol . Ethambutol is classified as a bacteriostatic antimycobacterial drug, effective against Mycobacterium tuberculosis and some other mycobacteria. It is commonly utilized in combination with other antibiotics to treat tuberculosis, particularly to prevent the development of drug resistance .

The precise mechanism by which ethambutol disrupts Mycobacterium tuberculosis is not fully understood. However, research suggests it interferes with the bacteria's cell wall synthesis, ultimately inhibiting its growth and reproduction [].

Ethambutol hydrochloride can cause adverse effects, the most concerning being optic neuritis, an inflammation of the optic nerve that can lead to vision loss []. Regular eye examinations are crucial while taking this medication. Other side effects include nausea, vomiting, and peripheral neuropathy (tingling or numbness in the hands and feet) [].

Ethambutol has low overall toxicity, but specific populations require dose adjustments, such as individuals with pre-existing eye problems or renal impairment [].

That are essential for its synthesis and biological activity. One significant reaction involves the oxidation of ethambutol by aldehyde dehydrogenase, leading to the formation of an aldehyde metabolite, which is subsequently converted to a dicarboxylic acid derivative . The synthesis of ethambutol itself can be achieved through various methods, including reactions involving ethylene dichloride and d-2-amino-1-butanol under controlled conditions to yield the desired compound .

Ethambutol functions primarily as a tuberculostatic agent, inhibiting the growth of Mycobacterium tuberculosis. Its mechanism of action is believed to involve interference with the synthesis of mycolic acids, essential components of the bacterial cell wall. This inhibition leads to impaired cell wall integrity and ultimately bacterial cell death . Ethambutol is particularly important in treating multidrug-resistant tuberculosis, as it helps enhance the efficacy of other antituberculous drugs when used in combination .

The synthesis of ethambutol dihydrochloride involves several steps:

  • Starting Materials: The process typically begins with d-2-amino-1-butanol and ethylene dichloride.
  • Reaction Conditions: The reactants are heated under reflux conditions, allowing for an exothermic reaction that generates ethambutol.
  • Purification: Post-reaction, the crude product undergoes purification through recrystallization processes involving solvents like ethanol and petroleum ether to yield high-purity crystals of ethambutol dihydrochloride .

The detailed reaction mechanism includes hydrolysis steps that convert intermediates into the final product while minimizing by-products, thus ensuring a pharmaceutical-grade compound .

Ethambutol dihydrochloride is primarily used in clinical settings for:

  • Treatment of Tuberculosis: It is part of standard treatment regimens for both pulmonary and extrapulmonary tuberculosis.
  • Combination Therapy: Ethambutol is often used alongside other antituberculous agents (e.g., rifampicin, isoniazid) to enhance treatment efficacy and reduce resistance development .
  • Research: It serves as a valuable tool in studies focused on multidrug-resistant strains of Mycobacterium tuberculosis.

Research indicates that ethambutol may interact with various metabolic pathways and other drugs. For instance:

  • Drug Interactions: Ethambutol's effectiveness can be influenced by its concurrent use with other medications, necessitating careful monitoring to avoid adverse effects or reduced efficacy.
  • Metabolic Pathways: Ethambutol undergoes metabolism primarily through oxidation processes involving aldehyde dehydrogenase, which can affect its pharmacokinetics and therapeutic outcomes .

Ethambutol dihydrochloride shares structural and functional similarities with several other compounds used in antituberculous therapy. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaMechanism of ActionUnique Features
IsoniazidC6H6N4OC_{6}H_{6}N_{4}OInhibits mycolic acid synthesisEffective against active tuberculosis
RifampicinC43H58N4O12C_{43}H_{58}N_{4}O_{12}Inhibits bacterial RNA synthesisBroad-spectrum activity against bacteria
PyrazinamideC5H5N3OC_{5}H_{5}N_{3}ODisrupts mycobacterial fatty acid synthesisEffective in acidic environments
StreptomycinC_{21}H_{39)N_{7}O_{12}Inhibits protein synthesisAminoglycoside antibiotic

Ethambutol's unique feature lies in its specific action on mycobacterial cell wall synthesis without directly killing the bacteria, making it essential for combination therapy to manage resistance effectively.

Ethambutol dihydrochloride exhibits complex polymorphic behavior with multiple crystal forms that have been extensively characterized through single-crystal X-ray diffraction studies. Both [R,S] and [S,S] diastereomers of ethambutol dihydrochloride demonstrate remarkable polymorphic diversity, with the [S,S] diastereomer showing four distinct polymorphic forms while the [R,S] diastereomer exhibits two well-characterized forms [1] [2] [3].

The crystallographic analysis reveals that Forms I and II of both diastereomers crystallize in monoclinic crystal systems. For the [S,S]-ethambutol dihydrochloride system, comprehensive single-crystal X-ray diffraction studies have been conducted to determine the precise structural parameters of Forms I and II [2] [3]. These two forms undergo an enantiotropic single-crystal-to-single-crystal phase transformation from Form II to Form I upon heating, representing a rare example of reversible structural transformation in pharmaceutical compounds [1] [2].

The crystallographic data demonstrate that Forms I and II possess very similar crystal packing arrangements despite their distinct thermodynamic stabilities at different temperatures. The space group assignments and unit cell parameters have been precisely determined through variable-temperature single-crystal diffraction experiments, revealing the molecular arrangements that facilitate the reversible phase transformation [2] [3]. The structural similarity between the two forms is evidenced by their ability to undergo transformation while maintaining single-crystal integrity throughout the process [1] [4].

Single-crystal data could not be obtained for the other two metastable forms (Forms III and IV) of [S,S]-ethambutol dihydrochloride because these forms are only accessible from the melt and exhibit limited stability under ambient conditions [2]. However, powder X-ray diffraction studies have provided valuable information about these additional polymorphic forms, contributing to the complete characterization of the polymorphic landscape [5] [6].

Variable-Temperature Solid-State 13C Nuclear Magnetic Resonance Studies

Variable-temperature solid-state 13C nuclear magnetic resonance spectroscopy has proven to be an invaluable technique for investigating the polymorphic transformations and structural dynamics of ethambutol dihydrochloride [1] [2] [7]. These studies have provided detailed insights into the molecular-level changes that occur during phase transitions and have allowed for direct comparison between different diastereomeric forms.

The solid-state 13C nuclear magnetic resonance investigations have been conducted across a range of temperatures to monitor the enantiotropic phase transformations. For the [R,S]-ethambutol dihydrochloride system, the nuclear magnetic resonance results demonstrate clear spectral changes that correlate with the phase transformation from Form II to Form I [1] [7]. The technique has been particularly valuable for characterizing the thermodynamic relationships between polymorphic forms and understanding the kinetics of transformation processes.

The nuclear magnetic resonance studies reveal distinct chemical shift patterns for different polymorphic forms, allowing for unambiguous identification and quantification of each form during transformation processes [1] [2]. The variable-temperature approach enables real-time monitoring of phase transitions, providing crucial information about transformation mechanisms and the temperature ranges over which different forms are stable. These investigations have shown that the carbon environments in the molecule undergo subtle but detectable changes during polymorphic transformations, reflecting the different crystal packing arrangements in Forms I and II [7] [8].

Comparative nuclear magnetic resonance analysis between [R,S] and [S,S] diastereomers has revealed important differences in their polymorphic behavior and transformation characteristics [1] [7]. The nuclear magnetic resonance results have been essential for establishing the enantiotropic relationships between polymorphic forms and for understanding how molecular chirality influences crystal packing and phase transformation behavior.

Enantiotropic Phase Transformation Mechanisms

The enantiotropic phase transformation mechanisms in ethambutol dihydrochloride represent one of the most fascinating aspects of its polymorphic behavior. Both [R,S] and [S,S] diastereomers undergo reversible single-crystal-to-single-crystal phase transformations, a phenomenon that is relatively rare in organic pharmaceutical compounds [1] [2] [9].

The transformation mechanism involves a coordinated rearrangement of molecular packing while preserving the overall crystal integrity. This process has been characterized as enantiotropic, meaning that the two polymorphic forms have a well-defined temperature-dependent thermodynamic relationship where each form is stable in a specific temperature range [1] [2]. The transformation from Form II to Form I occurs upon heating, with the reverse transformation taking place during cooling cycles.

Detailed mechanistic studies using variable-temperature powder X-ray diffraction, differential scanning calorimetry, and optical microscopy have revealed that the transformation occurs through subtle changes in intermolecular interactions and molecular orientations [2] [3]. The single-crystal-to-single-crystal nature of the transformation indicates that the structural changes are highly organized and proceed through well-defined pathways that minimize lattice disruption.

The thermodynamic investigation of these phase transformations has shown that the relative stability of Forms I and II depends on temperature, with Form I being favored at higher temperatures and Form II being stable at lower temperatures [1] [2]. This enantiotropic relationship has important implications for pharmaceutical processing and storage, as temperature fluctuations could potentially trigger polymorphic transformations that might affect drug stability and bioavailability.

The mechanism of transformation involves cooperative molecular movements that allow the crystal lattice to reorganize while maintaining structural coherence. This process is facilitated by the similar molecular packing arrangements in both forms, which enables the transformation to proceed without crystal fracturing or loss of crystallinity [2] [9].

Comparative Analysis of [R,S] versus [S,S] Diastereomer Configurations

The stereochemical analysis of ethambutol dihydrochloride reveals significant differences between the [R,S] and [S,S] diastereomeric configurations in terms of their polymorphic behavior, crystal structures, and pharmaceutical relevance [1] [7] [10] [11]. The [S,S] configuration represents the therapeutically active form used in anti-tuberculosis therapy, while the [R,S] configuration serves primarily as a research compound for understanding stereochemical effects on crystal packing [10] [12] [13].

The polymorphic landscape differs markedly between the two diastereomers. The [S,S]-ethambutol dihydrochloride system exhibits four distinct polymorphic forms (Forms I, II, III, and IV), with Forms I and II undergoing well-characterized enantiotropic transformations [2] [3]. In contrast, the [R,S] diastereomer displays a simpler polymorphic system with two forms (Forms I and II) that also undergo enantiotropic single-crystal-to-single-crystal transformations [1] [7].

Structural analysis reveals that both diastereomers exhibit very similar crystal packing arrangements despite their different stereochemical configurations [1] [7]. This similarity in packing is particularly evident in the [R,S] system, where Forms I and II show remarkably similar structural features that facilitate the reversible phase transformation. The maintenance of similar packing motifs across different stereochemical configurations suggests that the ethylenediamine backbone and hydroxyl groups play crucial roles in determining crystal structure, while the stereochemistry at the chiral centers provides fine-tuning of intermolecular interactions.

The nuclear magnetic resonance characteristics of the two diastereomers show distinct spectral patterns that allow for unambiguous identification and differentiation [1] [7]. These spectroscopic differences reflect the different local environments around the carbon atoms in each stereochemical configuration, providing valuable analytical tools for pharmaceutical quality control and polymorphic characterization.

From a pharmaceutical perspective, only the [S,S] configuration possesses significant anti-tuberculosis activity, with the [R,R] enantiomer being completely inactive against Mycobacterium tuberculosis [12] [13]. The [R,S] configuration, representing a mixture of active and inactive stereochemistry, has limited therapeutic utility but provides important insights into structure-activity relationships and crystal engineering principles. This stereochemical selectivity highlights the critical importance of absolute configuration in pharmaceutical development and the need for rigorous control of stereochemical purity in drug manufacturing processes [10] [14].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

276.1371335 g/mol

Monoisotopic Mass

276.1371335 g/mol

Heavy Atom Count

16

Appearance

White to off-white crystalline powder.

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

JNG307DJ5X
QE4VW5FO07

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 4 notifications to the ECHA C&L Inventory.;
H360 (97.67%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Ethambutol Hydrochloride is the hydrochloride salt form of ethambutol, an ethylenediamine derivative with antibacterial activity, specifically effective against mycobacteria. Although the exact mechanism of action of ethambutol hydrochloride is unknown, ethambutol hydrochloride inhibits the transfer of mycolic acids into the cell wall of bacteria, which impedes bacterial cell growth. This agent may also interfere with RNA synthesis or inhibit other cell metabolism, thereby preventing cell multiplication and causing cell death.

MeSH Pharmacological Classification

Antitubercular Agents

Pictograms

Health Hazard

Health Hazard

Other CAS

22196-75-4
1070-11-7

Wikipedia

Ethambutol dihydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: El-Ridy MS, Yehia SA, Kassem MA, Mostafa DM, Nasr EA, Asfour MH. Niosomal
2: Chellini PR, Lages EB, Franco PH, Nogueira FH, César IC, Pianetti GA.
3: Wang HF, Wang R, O'Gorman M, Crownover P, Naqvi A, Jafri I. Bioequivalence of
4: Bakayoko AS, Kaloga M, Kamagate M, Kone Z, Daix AT, Ohui E, Gbery I, Domoua K.
5: Sun J, Song H, Zhang T, Wang Z, He Z. [Determination of contents and
6: Lee SY, Jang H, Lee JY, Kwon KI, Oh SJ, Kim SK. Inhibition of cytochrome P450
7: Yan M, Guo T, Song H, Zhao Q, Sui Y. Determination of ethambutol hydrochloride
8: Veríssimo LM, Cabral AM, Veiga FJ, Almeida SF, Ramos ML, Burrows HD, Esteso
9: Tan HS, Gerlach ED, Dimattio AS. Sensitive assay procedure for ethambutol
10: Yen YF, Chung MS, Hu HY, Lai YJ, Huang LY, Lin YS, Chou P, Deng CY.
11: Ragonese R, Macka M, Hughes J, Petocz P. The use of the Box-Behnken
12: Shingbal DM, Naik SD. Colorimetric determination of ethambutol hydrochloride.
13: Ahmad MI, Nakpheng T, Srichana T. The safety of ethambutol dihydrochloride
14: Mukherjee A, Velpandian T, Singla M, Kanhiya K, Kabra SK, Lodha R.
15: He L, Wang X, Cui P, Jin J, Chen J, Zhang W, Zhang Y. ubiA (Rv3806c) encoding
16: Moure R, Español M, Tudó G, Vicente E, Coll P, Gonzalez-Martin J, Mick V,
17: Evaluation of a new antituberculous agent. Ethambutol hydrochloride
18: Ethambutol hydrochloride (myambutol). Med Lett Drugs Ther. 1968 May
19: P Brock A, Isaza R, Egelund EF, Hunter RP, Peloquin CA. The pharmacokinetics
20: Levy M, Rigaudière F, de Lauzanne A, Koehl B, Melki I, Lorrot M, Faye A.

Explore Compound Types